

# **Erythrosin B chemical structure and properties**

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An In-depth Technical Guide to Erythrosin B: Chemical Structure and Properties

**Erythrosin B**, a xanthene dye, is a versatile compound with wide-ranging applications in research, diagnostics, and industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.

#### **Chemical Identification and Structure**

**Erythrosin B** is chemically known as 2',4',5',7'-tetraiodofluorescein. It exists predominantly as a disodium salt, though a free acid form is also recognized. The presence of four iodine atoms on the fluorescein backbone is a defining feature of its structure, contributing significantly to its physicochemical properties and biological activities.

Table 1: Chemical Identifiers of Erythrosin B



Identifier	Disodium Salt	Free Acid Form	
IUPAC Name	disodium;2',4',5',7'-tetraiodo-3- oxospiro[2-benzofuran-1,9'- xanthene]-3',6'-diolate	2-(3-hydroxy-2,4,5,7-tetraiodo- 6-oxo-4a,9a-dihydroxanthen-9- yl)benzoic acid	
Synonyms	Acid Red 51, C.I. 45430, FD&C Red No. 3, Iodeosin	Erythrosin B, spirit soluble	
CAS Number	16423-68-0[1][2][3][4]	15905-32-5	
Chemical Formula	C20H6l4Na2O5[1][2][3][5][6][7]	C20H8I4O5[9]	
Molecular Weight	879.86 g/mol [1][3][8]	835.89 g/mol	

# **Physicochemical Properties**

The physicochemical properties of **Erythrosin B** are crucial for its application in various experimental settings. These properties are summarized in the tables below.

Table 2: Physical Properties of Erythrosin B (Disodium Salt)

Property	Value
Appearance	Red to dark brown powder
Melting Point	142-144 °C[10]
рКа	4.1 (at 25 °C)[1][10]

Table 3: Solubility of Erythrosin B (Disodium Salt)



Solvent	Solubility
Water	100 g/L (10.0%)[10][11]
Ethanol	Soluble (5.0%)[2][11]
Methanol	Soluble[12]
DMSO	~30 mg/mL[2][13]
Dimethylformamide (DMF)	~30 mg/mL[2][13]
Cellosolve	7.0%[11]
Glycol	8.25%[11]
Xylene	Insoluble (0.0%)[11]

Table 4: Spectral Properties of Erythrosin B (Disodium Salt)

Parameter	Wavelength (nm)	Molar Extinction Coefficient (ε) (M <sup>-1</sup> cm <sup>-1</sup> )	Conditions
Absorption Maximum (λmax)	526	82,500[14]	Water
526-534	≥102,000	95% Methanol, 5% 0.1M Na₂CO₃	
535	107,000	Ethanol[7]	
538	-	Bound to Bovine Serum Albumin[15]	
540	-	-[2]	
Emission Maximum (λem)	554	-	F-127 micellar solution[8]

# **Experimental Protocols**



**Erythrosin B** is widely used as a biological stain for assessing cell viability and for histological staining.

### **Cell Viability Assay**

This protocol is based on the principle that viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.

#### Methodology:

- Prepare **Erythrosin B** Solution: Prepare a 0.4% (w/v) solution of **Erythrosin B** in a buffered saline solution (e.g., PBS, pH 7.2).
- Cell Suspension: Obtain a single-cell suspension of the cells to be analyzed.
- Staining: Mix the cell suspension with the **Erythrosin B** solution. A common ratio is 1:1, but this can be optimized. No incubation time is required.[16]
- Observation: Load the stained cell suspension into a hemocytometer or an automated cell counter.
- Quantification: Count the number of stained (non-viable) and unstained (viable) cells to determine the percentage of viable cells.

## Hematoxylin and Eosin (H&E) Staining

**Erythrosin B** serves as the counterstain (Eosin) in the standard H&E staining protocol to visualize the cytoplasm, connective tissue, and other extracellular matrix components.

#### Methodology:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Hematoxylin Staining: Stain with a hematoxylin solution (e.g., Mayer's or Gill's) to stain cell nuclei blue/purple.



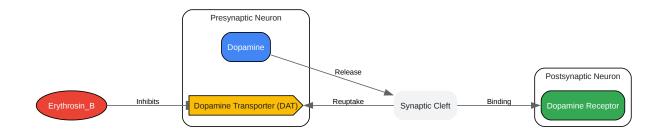
- Differentiation: Briefly dip in a weak acid solution (e.g., 0.5-1% acid alcohol) to remove excess hematoxylin.
- Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue.
- Erythrosin B Counterstaining: Stain with a 0.5% aqueous or alcoholic solution of Erythrosin B.[17]
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

# **Signaling Pathways and Mechanisms of Action**

**Erythrosin B** has been shown to interact with and modulate various biological pathways.

### **Inhibition of Dopamine Reuptake**

**Erythrosin B** can act as an inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This has implications for neuroscience research.[18]



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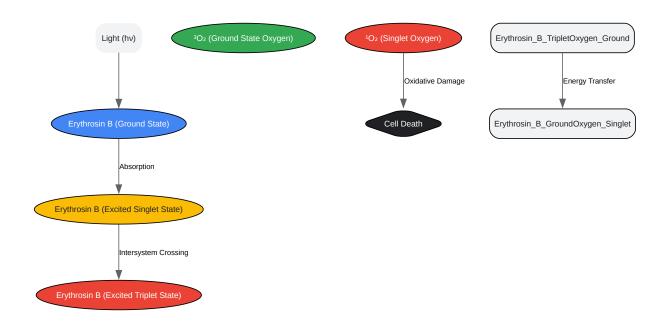
**Erythrosin B** inhibits the reuptake of dopamine by the dopamine transporter (DAT).

### Photodynamic Therapy (PDT) Mechanism

As a photosensitizer, **Erythrosin B** can be excited by light to produce reactive oxygen species (ROS), primarily singlet oxygen, which can induce cell death in target cells. This is the basis of



its application in photodynamic therapy.[3][19][20]



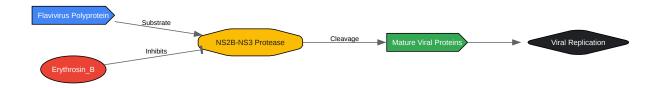
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Mechanism of **Erythrosin B** as a photosensitizer in photodynamic therapy.

### **Inhibition of Flavivirus NS2B-NS3 Protease**

Recent studies have identified **Erythrosin B** as a broad-spectrum inhibitor of the flavivirus NS2B-NS3 protease, an essential enzyme for viral replication. This suggests its potential as an antiviral agent.[21][22]





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Inhibition of flavivirus replication by **Erythrosin B** through targeting the NS2B-NS3 protease.

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